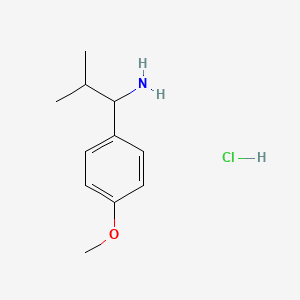

1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride

Overview

Description

The compound “1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride” is a chemical compound. However, there is limited information available about this specific compound. It seems to be related to other compounds such as "1-(4-Methoxyphenyl)piperazine (hydrochloride)"1 and "N-Benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride"2, which are used as analytical reference standards1.

Synthesis Analysis

There is no direct information available on the synthesis of “1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride”. However, a related compound, “(S)-1-(4-methoxyphenyl) ethanol”, was synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst3. The synthesis of β-heteroarylated carbonyl compounds, which could be related to the target compound, can be achieved through various methods such as asymmetric reduction of the prochiral substrate with dissimilar chiral specific catalysts, chromatography separation, electrode reduction, and enantioselective crystallization3.Molecular Structure Analysis

The molecular structure of “1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride” is not directly available. However, a related compound “1-Propanone, 1-(4-methoxyphenyl)-” has a molecular formula of C10H12O2 and a molecular weight of 164.20114.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride”. However, a related compound “(S)-1-(4-methoxyphenyl) ethanol” was obtained in >99% conversion, >99% enantiomeric excess and 96% yield with whole cells of L. senmaizukei3.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride” are not directly available. However, a related compound “1-Propanone, 1-(4-methoxyphenyl)-” has a molecular formula of C10H12O2 and a molecular weight of 164.20114.Scientific Research Applications

Metabolic Studies and Psychotomimetic Properties

1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride has been studied for its metabolic pathways and potential psychotomimetic properties. Research by Zweig and Castagnoli (1977) investigated the in vitro O-demethylation of similar methoxylated amines, noting their transformation into various metabolites with potential psychotomimetic properties (Zweig & Castagnoli, 1977).

Structure-Activity Relationships

Glennon, Young, Dukat, Chang-Fong, and El-Zahabi (2007) explored the structure-activity relationships of related compounds, including N-Methyl-1-(4-methoxyphenyl)-2-aminopropane (PMMA), to understand their discriminative stimulus effects in rats (Glennon et al., 2007).

Antimicrobial and Anticoccidial Activities

Research by Georgiadis (1976) demonstrated the antimicrobial and anticoccidial activities of compounds related to 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride. The study focused on the synthesis and activity evaluation of these compounds (Georgiadis, 1976).

N-Hydroxylation Studies

Another aspect of metabolic studies includes the N-hydroxylation of similar amines. Gal, Gruenke, and Castagnoli (1975) investigated the N-hydroxylation of 1-(2,5-demethoxy-4-methylphenyl)-2-aminopropane, providing insights into the metabolic pathways of similar compounds (Gal et al., 1975).

Electrophilic Amination in Asymmetric Synthesis

Knight, Brown, Lazzari, Ricci, and Blacker (1997) explored the electrophilic amination of catecholboronate esters formed in asymmetric hydroboration, involving derivatives of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine (Knight et al., 1997).

Analgesic Activity of Derivatives

Takahashi, Chida, Suzuki, Yanaura, Suzuki, and Masuda (1983) synthesized optically pure derivatives of 1-aryl-N-2'-hydroxy-1'-isopropylethyl-2-(4-substituted phenyl) ethylamines, including compounds structurally related to 1-(4-Methoxyphenyl)-2-methylpropan-1-amine, and evaluated their analgesic activities (Takahashi et al., 1983).

Catalytic Amination Studies

Bassili and Baiker (1990) conducted studies on the catalytic amination of 1-methoxy-2-propanol over silica-supported nickel, exploring the reaction parameters and product distribution relevant to compounds like 1-(4-Methoxyphenyl)-2-methylpropan-1-amine (Bassili & Baiker, 1990).

Safety And Hazards

The safety and hazards of “1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride” are not directly known. However, for a related compound “4-Methoxyphenol”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye6.

Future Directions

There is no specific information available on the future directions of “1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride”. However, the study of new catalytic protocols for the synthesis of organic compounds with a more sustainable perspective is of interest7.

Please note that the information provided is based on the available data and there might be more recent studies or data available. For a more comprehensive and up-to-date analysis, consulting a specialist or conducting a thorough literature search is recommended.

properties

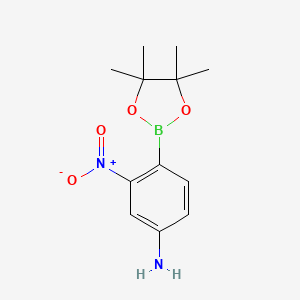

IUPAC Name |

1-(4-methoxyphenyl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-8(2)11(12)9-4-6-10(13-3)7-5-9;/h4-8,11H,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRHAKAYGDRQKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-2-azaspiro[3.3]heptane](/img/structure/B1429259.png)

![3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1429262.png)

![(S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-methylmorpholine](/img/structure/B1429267.png)

![1-[2-(4-Methylphenyl)ethenyl]naphthalene](/img/structure/B1429273.png)

![[2-(1-Ethyl-1H-pyrazol-5-yl)ethyl]amine](/img/structure/B1429274.png)